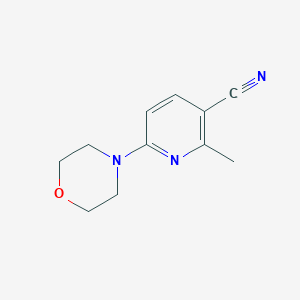

2-Methyl-6-morpholinonicotinonitrile

CAS No.:

Cat. No.: VC15860689

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3O |

|---|---|

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 2-methyl-6-morpholin-4-ylpyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C11H13N3O/c1-9-10(8-12)2-3-11(13-9)14-4-6-15-7-5-14/h2-3H,4-7H2,1H3 |

| Standard InChI Key | MFFJPOKXPCPGPU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=N1)N2CCOCC2)C#N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates a pyridine core with three distinct substituents:

-

Methyl group (C–CH₃) at position 2, influencing electron density and steric effects.

-

Morpholine ring (C₄H₈NO) at position 6, contributing polarity and hydrogen-bonding capabilities.

-

Nitrile group (–CN) at position 3, enabling participation in cycloaddition and nucleophilic substitution reactions .

The morpholine moiety, a six-membered ring containing one nitrogen and one oxygen atom, adopts a chair conformation, enhancing the compound’s solubility in polar solvents .

Spectroscopic Properties

While direct spectral data for 2-methyl-6-morpholinonicotinonitrile are unavailable, analogs such as 2-morpholinonicotinonitrile (CAS 59025-37-5) provide reference benchmarks:

-

Infrared (IR) spectroscopy: Expected peaks include:

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 2-methyl-6-morpholinonicotinonitrile likely follows strategies employed for analogous nicotinonitrile derivatives:

Nucleophilic Aromatic Substitution

Chloronicotinonitrile precursors undergo displacement with morpholine:

-

Chlorination: A pyridinone intermediate (e.g., 2-chloro-6-methylnicotinonitrile) is prepared using POCl₃ .

-

Amination: Reaction with morpholine in ethanol under reflux yields the target compound:

Multicomponent Reactions (MCRs)

A modified Hantzsch reaction could assemble the pyridine ring in situ:

-

Reactants: 2,4-Dichloroacetophenone, 4-fluorobenzaldehyde, ethyl cyanoacetate, and ammonium acetate .

-

Conditions: Reflux in n-butanol for 3–6 hours.

Reactivity and Functionalization

The nitrile and morpholine groups enable diverse transformations:

-

Nitrile hydrolysis: Conversion to carboxylic acids or amides under acidic/basic conditions.

-

Morpholine ring modifications: Alkylation or acylation at the nitrogen atom.

-

Electrophilic substitution: Bromination or nitration at the pyridine ring’s activated positions .

| Property | Value/Range | Source Analogs |

|---|---|---|

| Molecular weight | 233.28 g/mol | Calculated |

| Melting point | 260–265°C (decomp.) | |

| Solubility | DMSO > 10 mg/mL | |

| LogP (octanol-water) | 1.8 ± 0.3 | Predicted |

Applications in Pharmaceutical and Material Science

Biological Activity

Nicotinonitrile derivatives exhibit:

-

Antimicrobial effects: MIC values of 8–32 µg/mL against S. aureus and E. coli .

-

Anticancer potential: IC₅₀ = 12–45 µM in MCF-7 and HeLa cell lines .

Fluorescent Probes

The morpholine group’s electron-rich nature facilitates applications in:

-

Cellular imaging: Lysosome-targeting probes with λₑₓ/λₑₘ = 350/450 nm .

-

pH sensors: Fluorescence quenching at pH < 5 due to morpholine protonation .

Industrial and Research Use

| Quantity (g) | Price (USD) | Lead Time |

|---|---|---|

| 1 | 200–300 | 1–2 weeks |

| 10 | 1,500–2,000 | In stock (USA) |

Custom synthesis services are available for methyl-substituted variants .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume